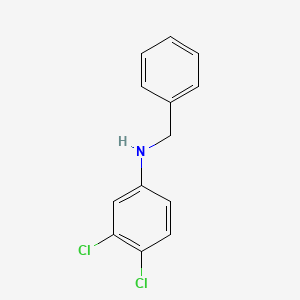

N-benzyl-3,4-dichloroaniline

Übersicht

Beschreibung

N-benzyl-3,4-dichloroaniline: is an organic compound with the molecular formula C₁₃H₁₁Cl₂N It consists of a benzyl group attached to a 3,4-dichloroaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,4-dichloroaniline typically involves the reaction of 3,4-dichloroaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through continuous hydrogenation of halogenated nitroaromatic compounds. This method involves the selective hydrogenation of 3,4-dichloronitrobenzene to 3,4-dichloroaniline, followed by benzylation .

Analyse Chemischer Reaktionen

Types of Reactions: N-benzyl-3,4-dichloroaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

Oxidation: Formation of dichloroquinones.

Reduction: Formation of 3,4-dichloroaniline.

Substitution: Formation of various substituted anilines.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-benzyl-3,4-dichloroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, such as herbicides and pesticides .

Wirkmechanismus

The mechanism of action of N-benzyl-3,4-dichloroaniline involves its interaction with cellular components. It can inhibit enzymes by binding to their active sites, leading to disruption of metabolic pathways. The compound’s molecular targets include proteins and nucleic acids, which are crucial for cellular functions .

Vergleich Mit ähnlichen Verbindungen

3,4-Dichloroaniline: A precursor in the synthesis of N-benzyl-3,4-dichloroaniline.

N-benzyl-2,4-dichloroaniline: Another benzylated dichloroaniline with different substitution pattern.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other dichloroanilines .

Biologische Aktivität

N-benzyl-3,4-dichloroaniline (CAS Number: 51597-75-2) is a chlorinated derivative of aniline, primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial due to its potential environmental and health impacts. This article explores the compound's biological activity, including toxicity, metabolic pathways, and ecological effects, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁Cl₂N |

| Molecular Weight | 252.14 g/mol |

| LogP | 4.68 |

| Melting Point | Not available |

| Boiling Point | Not available |

Toxicity Studies

Toxicological assessments of this compound reveal significant acute toxicity in various test organisms. The following table summarizes key findings from toxicity studies:

| Organism | Endpoint | Result | Reference |

|---|---|---|---|

| Mammals | LD50 (oral) | 880 mg/kg (males), 530 mg/kg (females) | |

| Fish | LC50 (96h) | 30,700–46,000 µg/L | |

| Bacteria | EC50 (30 min) | 610–1500 µg/L (bioluminescence inhibition) |

Metabolism and Excretion

This compound undergoes metabolic transformation in biological systems. In a study involving rats, the compound was administered topically and via oral gavage. The urinary excretion of metabolites was monitored, indicating that some metabolites were excreted unchanged while others were modified .

Ecotoxicological Impact

Ecotoxicological evaluations demonstrate that this compound poses risks to aquatic ecosystems. It has been identified as a biodegradation product of several herbicides, indicating its persistence in the environment . The compound's impact on non-target species has been documented through various studies assessing its effects on aquatic organisms.

Case Studies

- Aquatic Toxicity Assessment : A study assessed the effects of this compound on zebrafish embryos. The exposure resulted in significant lethality and developmental abnormalities at concentrations as low as 100 µg/L .

- Long-term Exposure Studies : In chronic exposure studies with rodents, tumors were observed in spleen and liver tissues after prolonged exposure to doses exceeding 514,000 µg/kg/day . These findings highlight the carcinogenic potential of the compound.

Eigenschaften

IUPAC Name |

N-benzyl-3,4-dichloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRNSWQKFKLMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359467 | |

| Record name | Benzenemethanamine, N-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51597-75-2 | |

| Record name | Benzenemethanamine, N-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.